Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate is a complex organic compound with the molecular formula C12H12N2O4S2. This compound is known for its unique structure, which includes a thieno[3,2-b]pyridine core, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate include:
- Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate .
Uniqueness
What sets this compound apart is its unique thieno[3,2-b]pyridine core and the specific arrangement of functional groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
methyl 3-amino-6-(2-methoxy-2-oxoethyl)sulfanylthieno[3,2-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c1-17-8(15)5-19-6-3-7-10(14-4-6)9(13)11(20-7)12(16)18-2/h3-4H,5,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXPXCLOQIJBBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC2=C(C(=C(S2)C(=O)OC)N)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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